2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
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Overview
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H16ClN3O2S . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an oxazolo[4,5-b]pyridine moiety. It has a molecular weight of approximately 409.89 Da .
Preparation Methods
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the oxazolo[4,5-b]pyridine coreThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity . Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and sulfanyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:
2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide: This compound has a similar structure but differs in the position of the methyl group on the oxazolo[4,5-b]pyridine ring.
2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide: Another closely related compound with slight variations in the substitution pattern.
Properties
Molecular Formula |
C21H16ClN3O2S |
---|---|
Molecular Weight |
409.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-11-14(21-25-20-18(27-21)3-2-10-23-20)4-9-17(13)24-19(26)12-28-16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
AWIPXDUEDCQWPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CSC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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